molecular formula C12H13N3O2 B14618142 N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide CAS No. 58889-04-6

N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide

Katalognummer: B14618142
CAS-Nummer: 58889-04-6
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: DQOYOUHRYYMBIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide is a chemical compound that belongs to the class of quinoline derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 8-hydroxyquinoline with a suitable amide derivative in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N’-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N’-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

N’-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

58889-04-6

Molekularformel

C12H13N3O2

Molekulargewicht

231.25 g/mol

IUPAC-Name

N'-hydroxy-2-quinolin-8-yloxypropanimidamide

InChI

InChI=1S/C12H13N3O2/c1-8(12(13)15-16)17-10-6-2-4-9-5-3-7-14-11(9)10/h2-8,16H,1H3,(H2,13,15)

InChI-Schlüssel

DQOYOUHRYYMBIY-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=NO)N)OC1=CC=CC2=C1N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.